2-Fluoro-1-methyl-4-(prop-2-en-1-yloxy)benzene
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Overview
Description
2-Fluoro-1-methyl-4-(prop-2-en-1-yloxy)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a fluorine atom, a methyl group, and a prop-2-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-methyl-4-(prop-2-en-1-yloxy)benzene can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-1-methyl-4-hydroxybenzene with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the prop-2-en-1-yloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-methyl-4-(prop-2-en-1-yloxy)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated derivatives.
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation and Reduction: Formation of various oxidized or reduced products.
Scientific Research Applications
2-Fluoro-1-methyl-4-(prop-2-en-1-yloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-methyl-4-(prop-2-en-1-yloxy)benzene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, in electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The presence of the fluorine atom and the prop-2-en-1-yloxy group can influence the reactivity and selectivity of these reactions.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1-methyl-4-hydroxybenzene: Similar structure but with a hydroxy group instead of the prop-2-en-1-yloxy group.
2-Fluoro-1-methyl-4-methoxybenzene: Similar structure but with a methoxy group instead of the prop-2-en-1-yloxy group.
2-Fluoro-1-methyl-4-ethoxybenzene: Similar structure but with an ethoxy group instead of the prop-2-en-1-yloxy group.
Uniqueness
2-Fluoro-1-methyl-4-(prop-2-en-1-yloxy)benzene is unique due to the presence of the prop-2-en-1-yloxy group, which can impart different chemical and physical properties compared to its analogs
Properties
IUPAC Name |
2-fluoro-1-methyl-4-prop-2-enoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-3-6-12-9-5-4-8(2)10(11)7-9/h3-5,7H,1,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHWKXBZPOBAIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC=C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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